molecular formula C18H17N3O B15161278 1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-60-9

1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B15161278
CAS No.: 654650-60-9
M. Wt: 291.3 g/mol
InChI Key: AAFWTGKUGAACJD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. The reaction is followed by N-alkylation using sodium carbonate as a base . The reaction conditions are generally mild, and the yield of the final product is good.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry principles, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A well-known nitrogenous base with various pharmacological activities.

    Pyrazole: Another heterocyclic compound with significant biological properties.

    Quinazoline: Known for its anticancer and antibacterial activities.

Uniqueness

1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazoloquinoline structure, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups further enhance its pharmacological potential, making it a promising candidate for drug development .

Properties

CAS No.

654650-60-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C18H17N3O/c1-12-14-11-19-15-8-4-3-7-13(15)18(14)21(20-12)16-9-5-6-10-17(16)22-2/h3-10,19H,11H2,1-2H3

InChI Key

AAFWTGKUGAACJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4OC

Origin of Product

United States

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